5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile
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Overview
Description
5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile is a synthetic organic compound with a complex structure It features a combination of fluorine, hydroxyl, aniline, ethenyl, phenyl, isoxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Ethenyl Group: This step often involves a Heck reaction, where a halogenated isoxazole is coupled with a styrene derivative.
Attachment of the Fluoro-Hydroxyaniline Group: This step may involve a nucleophilic aromatic substitution reaction where a fluoroaniline derivative is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and hydroxyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-2-(2-chloro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile
- 5-[(E)-2-(2-bromo-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile
Uniqueness
The presence of the fluoro group in 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile can significantly alter its chemical properties, such as its reactivity and binding affinity, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.
Properties
IUPAC Name |
5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-15-10-13(23)6-7-16(15)21-9-8-17-14(11-20)18(22-24-17)12-4-2-1-3-5-12/h1-10,21,23H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEAEWHDSGDHIX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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